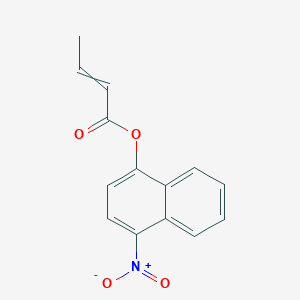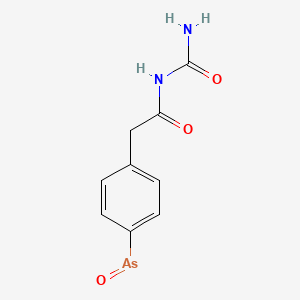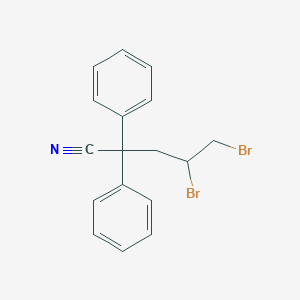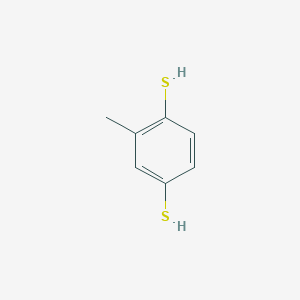
4,4'-Methylenebis(2-methyl-N-propylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-methyl-N-propylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group substituted with a methyl and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-methyl-N-propylaniline) typically involves the condensation of 2-methyl-N-propylaniline with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H13N+CH2O→C19H26N2+H2O
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-methyl-N-propylaniline) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2-methyl-N-propylaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-methyl-N-propylaniline) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific substances.
Biomedical Research: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2-methyl-N-propylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar structure but with cyclohexyl groups instead of aromatic rings.
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethylamino groups instead of methyl and propyl groups.
4,4’-Methylenebis(N-propylaniline): Similar structure but without the methyl groups on the aniline rings.
Uniqueness
4,4’-Methylenebis(2-methyl-N-propylaniline) is unique due to the specific substitution pattern on the aniline rings, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in polymer synthesis and materials science, where specific performance characteristics are required.
Propiedades
Número CAS |
13401-66-6 |
|---|---|
Fórmula molecular |
C21H30N2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-methyl-4-[[3-methyl-4-(propylamino)phenyl]methyl]-N-propylaniline |
InChI |
InChI=1S/C21H30N2/c1-5-11-22-20-9-7-18(13-16(20)3)15-19-8-10-21(17(4)14-19)23-12-6-2/h7-10,13-14,22-23H,5-6,11-12,15H2,1-4H3 |
Clave InChI |
UXQJDZOSFMSFHD-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


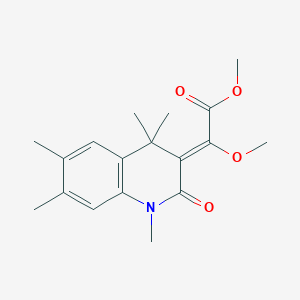


![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
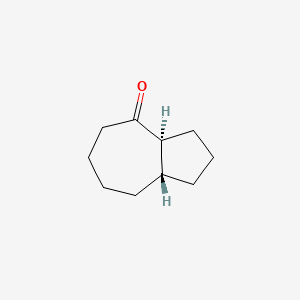
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)


![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
